molecular formula C14H20ClN3O2 B7572189 N-(3-chlorophenyl)-4-(2-hydroxyethyl)-1,4-diazepane-1-carboxamide

N-(3-chlorophenyl)-4-(2-hydroxyethyl)-1,4-diazepane-1-carboxamide

Cat. No. B7572189
M. Wt: 297.78 g/mol
InChI Key: MRHYWRLREJQOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-4-(2-hydroxyethyl)-1,4-diazepane-1-carboxamide, commonly known as CDM-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDM-1 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects. However, CDM-1 has been found to possess unique properties that make it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of CDM-1 is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For instance, CDM-1 has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to DNA damage and eventual cell death.
Biochemical and Physiological Effects:
CDM-1 has been found to exhibit a wide range of biochemical and physiological effects. For instance, it has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Moreover, CDM-1 has been found to enhance the activity of certain immune cells, making it a potential candidate for immunotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CDM-1 in scientific research is its broad range of biological activities. This makes it a valuable tool for studying various biological processes and developing new therapies. Moreover, the synthesis of CDM-1 is relatively straightforward, and it can be obtained with high yields.
However, there are also some limitations associated with the use of CDM-1 in lab experiments. For instance, its mechanism of action is not yet fully understood, which makes it difficult to predict its effects on different biological systems. Moreover, the potential side effects of CDM-1 are not yet fully known, which makes it important to exercise caution when using it in lab experiments.

Future Directions

There are several future directions for research on CDM-1. One potential area of research is the development of CDM-1-based therapies for the treatment of cancer and other diseases. Moreover, further studies are needed to fully understand the mechanism of action of CDM-1 and its effects on different biological systems. Additionally, the potential side effects of CDM-1 need to be thoroughly investigated to ensure its safety for use in humans.
In conclusion, CDM-1 is a promising compound that has the potential to revolutionize scientific research. Its broad range of biological activities and relatively straightforward synthesis make it a valuable tool for studying various biological processes and developing new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of CDM-1 involves the reaction between 3-chlorobenzoyl chloride and 2-hydroxyethylamine, followed by cyclization with triethylamine. The resulting compound is then treated with carboxylic acid to obtain CDM-1. The synthesis of CDM-1 is relatively straightforward and can be achieved with high yields.

Scientific Research Applications

CDM-1 has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Moreover, CDM-1 has been found to enhance the efficacy of certain chemotherapeutic agents, making it a valuable tool in cancer research.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-hydroxyethyl)-1,4-diazepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c15-12-3-1-4-13(11-12)16-14(20)18-6-2-5-17(7-8-18)9-10-19/h1,3-4,11,19H,2,5-10H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHYWRLREJQOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CC(=CC=C2)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(2-hydroxyethyl)-1,4-diazepane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.